molecular formula C25H21NO2Sn B14432623 2-{[(Triphenylstannyl)oxy]carbonyl}aniline CAS No. 77928-14-4

2-{[(Triphenylstannyl)oxy]carbonyl}aniline

Cat. No.: B14432623
CAS No.: 77928-14-4
M. Wt: 486.1 g/mol
InChI Key: LOXOHOPYNAORTF-UHFFFAOYSA-M
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Description

2-{[(Triphenylstannyl)oxy]carbonyl}aniline is an organotin compound characterized by the presence of a triphenylstannyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of triphenyltin chloride with an aniline derivative under specific conditions. One common method includes the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the organotin reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[(Triphenylstannyl)oxy]carbonyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different organotin derivatives.

    Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different organotin oxides, while substitution reactions can produce a variety of functionalized aniline derivatives.

Scientific Research Applications

2-{[(Triphenylstannyl)oxy]carbonyl}aniline has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound can be used in the study of organotin compounds’ biological activity and their potential as pharmaceuticals.

    Medicine: Research into the medicinal properties of organotin compounds includes their potential use as anticancer agents.

    Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-{[(Triphenylstannyl)oxy]carbonyl}aniline exerts its effects involves the interaction of the triphenylstannyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include the formation of intermediate complexes that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Triphenylstannyl)oxy]carbonyl}pyridine: Similar in structure but with a pyridine ring instead of an aniline.

    Triphenyltin chloride: A precursor in the synthesis of 2-{[(Triphenylstannyl)oxy]carbonyl}aniline.

    Organotin oxides: Products of oxidation reactions involving organotin compounds.

Uniqueness

This compound is unique due to its specific combination of aniline and triphenylstannyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields of research highlight its versatility compared to similar compounds.

Properties

CAS No.

77928-14-4

Molecular Formula

C25H21NO2Sn

Molecular Weight

486.1 g/mol

IUPAC Name

triphenylstannyl 2-aminobenzoate

InChI

InChI=1S/C7H7NO2.3C6H5.Sn/c8-6-4-2-1-3-5(6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,8H2,(H,9,10);3*1-5H;/q;;;;+1/p-1

InChI Key

LOXOHOPYNAORTF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4N

Origin of Product

United States

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